Cas no 13311-52-9 (1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1))
13311-52-9 structure
Product Name:1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1)
CAS No:13311-52-9
MF:C11H8N3NaO2
MW:237.18989276886
CID:175235
PubChem ID:135599790
Update Time:2025-04-19
1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1)
- 4-(2-PYRIDYLAZO)RESORCINOL
- PAR INDICATOR, ACS
- 3-benzenediol,4-(2-pyridinylazo)-monosodiumsalt
- 4-(2-Pyridylazo)-ResircinolSodiumSalt
- 4-(2-PYRIDYLAZO)-RESORCINOL MONO SODIUM SALT
- 4(or 2)-(2-pyridylazo)-3(or 5)-(sodiooxy)phenol
- 4-(pyridyl-2-azo)
- PAR INDICATOR
- PAR MONO SODIUM SALT
- PAR-Na
- EINECS 236-339-8
- FT-0616559
- AKOS030512414
- Sodium 4-(2-pyridylazo)resorcinol
- AKOS015904143
- sodium (E)-5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate
- I97NA3QI39
- P.A.R. monosodium salt, ACS Reagent
- 13311-52-9
- PAR-Indicator
- NS00084841
- 4-(2'-Pyridylazo)resorcinol monosodium salt
- UNII-I97NA3QI39
- sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate
- 1,3-Benzenediol, 4-(2-pyridinylazo)-, monosodium salt
- 1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-,sodium salt(1:1)
- 16593-81-0
-
- Inchi: 1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1/p-1/b14-13+;
- InChI Key: KZRPHCQLJZXMJV-IERUDJENSA-M
- SMILES: [Na+].[O-]C1C=C(C=CC=1/N=N/C1C=CC=CN=1)O
Computed Properties
- Exact Mass: 237.05100
- Monoisotopic Mass: 237.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 377
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 77.4A^2
Experimental Properties
- Color/Form: Brownish yellow powder.
- Density: g/cm3
- Melting Point: 188 °C
- Boiling Point: 399.2 ºC at 760 mmHg
- Flash Point: 195.3 ºC
- PSA: 80.90000
- LogP: 3.34640
- Solubility: It is easily soluble in water and ethanol. The aqueous solution is yellow and insoluble in ether
1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1) Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
13311-52-9 (1,3-Benzenediol,4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:1)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk